Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate
Overview
Description
Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate is a complex organic compound characterized by its molecular formula C21H16N2O3. This compound is a derivative of nicotinic acid and features a cyano group, a phenoxy group, and a phenyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate typically involves multiple steps, starting with the formation of the pyridine ring. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: This can be achieved through the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Introduction of the Cyano Group: The cyano group can be introduced via a nitrile formation reaction, often using reagents like cyanogen bromide.
Attachment of the Phenoxy Group: The phenoxy group is usually introduced through a substitution reaction, where a phenol derivative reacts with the pyridine ring.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, using phenylacetyl chloride and a Lewis acid catalyst.
Esterification: Finally, the ethyl ester group is introduced through esterification, using ethanol and an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution Reactions: Substitution reactions can occur at various positions on the pyridine ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution Reactions: Reagents such as halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Halogenated pyridines and other substituted derivatives.
Scientific Research Applications
Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate is unique due to its specific structural features and functional groups. Similar compounds include:
Ethyl 2-methyl-6-phenylnicotinate: This compound differs in the position and type of substituents on the pyridine ring.
Ethyl 5-cyano-2-phenyl-6-methoxynicotinate: This compound has a methoxy group instead of a phenoxy group.
These compounds share similarities in their core structure but differ in their substituents, leading to variations in their chemical properties and applications.
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Properties
IUPAC Name |
ethyl 5-cyano-6-phenoxy-2-phenylpyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-2-25-21(24)18-13-16(14-22)20(26-17-11-7-4-8-12-17)23-19(18)15-9-5-3-6-10-15/h3-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKBDLHBAOQTAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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